4-Fluoropyrrolidine-3-carboxylic acid hydrochloride

Description

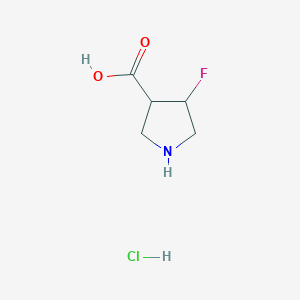

4-Fluoropyrrolidine-3-carboxylic acid hydrochloride (CAS: 1533983-96-8) is a fluorinated pyrrolidine derivative with the molecular formula C₅H₈FNO₂·HCl and a molecular weight of 133.12 g/mol (for the free acid) . The compound features a pyrrolidine ring substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt to enhance stability and solubility. This structural motif is significant in medicinal chemistry, as fluorinated pyrrolidines are often employed as bioisosteres or conformationally restricted scaffolds in drug design.

Properties

IUPAC Name |

4-fluoropyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-4-2-7-1-3(4)5(8)9;/h3-4,7H,1-2H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKXZFGXBURAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolidine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and potassium fluoride (KF) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-Fluoropyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoropyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biological processes and potential therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 4-fluoropyrrolidine-3-carboxylic acid hydrochloride and related compounds:

Key Observations :

- Fluorine Position: The placement of fluorine on the pyrrolidine ring (as in the target compound) versus a fluorinated aryl group (e.g., ) influences electronic effects.

- Substituent Effects : Chlorine (e.g., ) increases molecular weight and lipophilicity but may raise toxicity concerns, whereas oxane rings (e.g., ) introduce steric hindrance and hydrogen-bonding sites.

Physicochemical Properties :

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, a critical factor for bioavailability. In contrast, aryl-substituted analogs (e.g., ) may exhibit lower solubility due to increased hydrophobicity.

- Acid Stability : Hydrochloride salts of related compounds (e.g., nicardipine HCl in ) demonstrate stability under acidic conditions, suggesting similar robustness for the target compound.

Biological Activity

4-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine, which has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. This article examines the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClFNO

This structure includes a pyrrolidine ring with a carboxylic acid group and a fluorine atom at the 4-position, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . The presence of fluorine atoms enhances its binding affinity to various biomolecules, potentially increasing its efficacy against bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Antiproliferative Effects

Research indicates that this compound may have antiproliferative effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell growth, suggesting potential as an anticancer agent.

Table 2: Antiproliferative Activity Data

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing cytokine production in macrophages.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The fluorine substituent enhances lipophilicity, which may improve cellular uptake and binding affinity.

Case Studies

-

DPP4 Inhibition Study

A study focused on the inhibition of Dipeptidyl Peptidase IV (DPP4), an enzyme involved in glucose metabolism, demonstrated that compounds similar to this compound exhibited significant DPP4 inhibitory activity, leading to decreased blood glucose levels in vivo. -

Cancer Therapeutics

Another investigation evaluated the antiproliferative effects on various cancer cell lines, revealing that the compound could significantly inhibit cell proliferation and induce apoptosis in HCT116 cells.

Safety and Toxicity

While generally considered safe for scientific experiments, the toxicity profile of this compound requires further investigation. Proper handling precautions should be observed due to limited data on its long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.